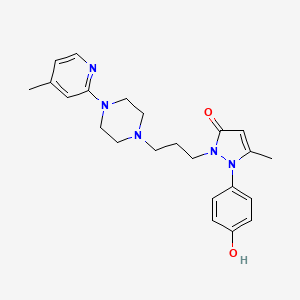
3-Hydroxy-2-methyl-2,7-dihydropyrazolo(3,4-d)(1,3)thiazine-4,6-dithione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-2-methylpyrazolo[3,4-d][1,3]thiazine-4,6(2H,7H)-dithione is a heterocyclic compound that features a fused pyrazole and thiazine ring system. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The unique structure of this compound allows it to interact with various biological targets, making it a valuable molecule for research and development in pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-methylpyrazolo[3,4-d][1,3]thiazine-4,6(2H,7H)-dithione typically involves the annulation of the pyrazole ring to the thiazine ring. This can be achieved through various synthetic routes, including:
Cyclization Reactions: Starting from appropriate pyrazole and thiazine precursors, cyclization reactions can be employed under acidic or basic conditions to form the fused ring system.
Condensation Reactions: Condensation of pyrazole derivatives with thioamides or thioesters under controlled conditions can lead to the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes mentioned above to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to scale up the production efficiently.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-2-methylpyrazolo[3,4-d][1,3]thiazine-4,6(2H,7H)-dithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, nucleophiles, polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazine derivatives.
Substitution: Substituted pyrazolo[3,4-d][1,3]thiazine derivatives.
Aplicaciones Científicas De Investigación
3-Hydroxy-2-methylpyrazolo[3,4-d][1,3]thiazine-4,6(2H,7H)-dithione has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent, topoisomerase II alpha inhibitor, and inhibitor of signaling pathways involved in cancer progression.
Biological Research: It is used in the study of enzyme inhibition and as a probe for understanding biological pathways.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-2-methylpyrazolo[3,4-d][1,3]thiazine-4,6(2H,7H)-dithione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of topoisomerase II alpha, leading to the disruption of DNA replication and cell division in cancer cells . Additionally, it may interfere with signaling pathways, such as the Hedgehog signaling cascade, contributing to its anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant anticancer activity and enzyme inhibition properties.
Uniqueness
3-Hydroxy-2-methylpyrazolo[3,4-d][1,3]thiazine-4,6(2H,7H)-dithione is unique due to its fused pyrazole-thiazine ring system, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit topoisomerase II alpha and interfere with specific signaling pathways sets it apart from other similar compounds.
Propiedades
Número CAS |
68640-86-8 |
|---|---|
Fórmula molecular |
C6H5N3OS3 |
Peso molecular |
231.3 g/mol |
Nombre IUPAC |
2-methyl-4,6-bis(sulfanylidene)-1,7-dihydropyrazolo[3,4-d][1,3]thiazin-3-one |
InChI |
InChI=1S/C6H5N3OS3/c1-9-4(10)2-3(8-9)7-6(12)13-5(2)11/h8H,1H3,(H,7,12) |
Clave InChI |
HSVDTJMOAYMFJI-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)C2=C(N1)NC(=S)SC2=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-[bis(cyclopropylmethyl)amino]quinoline-3-carboxylate](/img/structure/B12912673.png)

![ethyl N-[3-methyl-2-naphthalen-1-yl-2-(2-pyrrolidin-1-ylethyl)butyl]carbamate](/img/structure/B12912690.png)







![5-isopropoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B12912755.png)



